MFCD29079543

Description

Generally, MDL numbers are assigned to unique chemicals for cataloging and referencing purposes in scientific databases. For context, analogous compounds in the evidence (e.g., CAS 1022150-11-3, CAS 1046861-20-4) share features such as molecular formulas, synthesis pathways, and physicochemical properties, which can guide inferences about MFCD29079543 .

Properties

Molecular Formula |

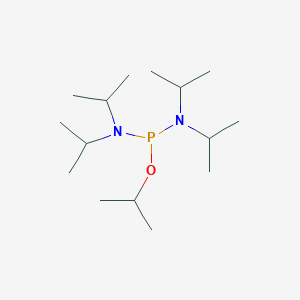

C15H35N2OP |

|---|---|

Molecular Weight |

290.42 g/mol |

IUPAC Name |

N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3 |

InChI Key |

AUWOPWKMYQCMAD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.

Industrial Production Methods

Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted phosphoramidites.

Oxidation Reactions: It can be oxidized to form phosphoramidate derivatives.

Hydrolysis: It is sensitive to moisture and can hydrolyze to form phosphoric acid derivatives

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.

Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis

Major Products Formed

Phosphoramidites: Formed through substitution reactions.

Phosphoramidates: Formed through oxidation reactions.

Phosphoric Acid Derivatives: Formed through hydrolysis

Scientific Research Applications

Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is extensively used in scientific research, including:

Chemistry: It is used as a phosphitylating reagent for the synthesis of nucleoside carbohydrate conjugates, phospholipids, and glycopeptides

Biology: It is employed in the preparation of DNA and RNA oligonucleotides for genetic research

Medicine: It is used in the synthesis of antisense oligonucleotides and other therapeutic agents.

Industry: It is utilized in the production of various phosphorylated biomolecules for industrial applications

Mechanism of Action

The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .

Comparison with Similar Compounds

Table 1: Key Properties of MFCD29079543 and Similar Compounds

Structural Similarities

- CAS 1022150-11-3 : A nitrogen-rich heterocyclic compound (C₂₇H₃₀N₆O₃) with applications in medicinal chemistry. Its synthesis involves coupling reactions in DMF, similar to protocols used for aryl boronic acids (e.g., CAS 1046861-20-4) .

- CAS 1533-03-5: A trifluoromethyl-substituted aromatic compound (C₁₀H₉F₃O) synthesized via condensation reactions.

Functional Comparisons

- Bioavailability : CAS 1046861-20-4 exhibits high GI absorption and BBB permeability, whereas CAS 1533-03-5 has a bioavailability score of 0.55. These metrics highlight the role of substituents (e.g., halogens, trifluoromethyl groups) in modulating pharmacokinetics .

- Synthetic Complexity : this compound likely requires advanced catalytic systems (e.g., palladium), as seen in CAS 1046861-20-4’s synthesis using PdCl₂(dppf) .

Research Findings and Limitations

Key Insights

- Thermodynamic Stability : Compounds like CAS 1533-03-5 demonstrate high synthetic yields (>98%) under optimized conditions, suggesting that this compound could benefit from similar green chemistry approaches .

- Analytical Challenges : Supplementary Tables 1–8 in provide methodologies for analyzing complex mixtures, which are critical for validating the purity of this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.